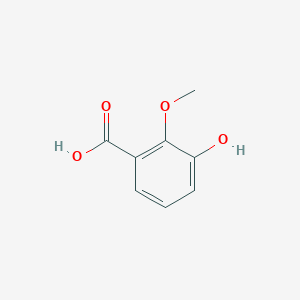

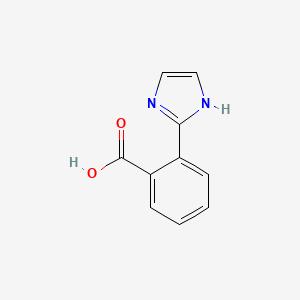

3-Hydroxy-2-methoxybenzoic acid

概要

説明

3-Hydroxy-2-methoxybenzoic acid (HMBA) is a naturally occurring compound found in various plants, including members of the Ericaceae family. HMBA has been studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-cancer properties.

科学的研究の応用

Antioxidant and Anti-inflammatory Applications

Vanillic acid exhibits significant antioxidant and anti-inflammatory activities, which have been extensively studied. Its ability to scavenge free radicals, inhibit oxidative stress, and modulate inflammatory pathways suggests potential therapeutic applications in managing diseases associated with oxidative stress and inflammation. Studies highlight its role in attenuating inflammatory responses by modulating key signaling pathways, thereby offering a promising approach for the treatment of various inflammation-related diseases (Bai et al., 2020).

Environmental Remediation

Interestingly, vanillic acid and its derivatives have been explored for environmental applications, particularly in the treatment of pollution. The enzymatic degradation of pollutants, utilizing oxidoreductive enzymes in conjunction with redox mediators like vanillic acid, shows promise in the remediation of wastewater and soil contaminated with synthetic dyes and other organic pollutants. This approach highlights the potential of vanillic acid in enhancing the efficiency of bioremediation processes, offering a sustainable solution for environmental pollution control (Husain & Husain, 2007).

Pharmacological Insights

The pharmacological properties of vanillic acid, including its neuroprotective effects, are of particular interest. Research suggests its potential in mitigating oxidative stress-induced neurodegeneration, providing a theoretical basis for its application in neurodegenerative disease management. The diverse pharmacological activities of vanillic acid, coupled with its favorable safety profile in various animal experiments and clinical trials, underline its potential as a candidate for further research and development in medicinal applications (Ingole et al., 2021).

作用機序

Target of Action

The primary target of 3-Hydroxy-2-methoxybenzoic acid is the FcεRI signaling pathway in mast cells . Mast cells play a crucial role in immunoglobulin (Ig) E-mediated allergic reactions such as asthma, atopic dermatitis, and rhinitis .

Mode of Action

This compound interacts with its targets by modulating the FcεRI signaling pathway . It attenuates mast cell-mediated allergic reactions by decreasing the intracellular free calcium level, which inhibits degranulation of mast cells . It also suppresses the expression of pro-inflammatory cytokines TNF-α and IL-4 .

Biochemical Pathways

The compound affects the FcεRI signaling pathway, leading to downstream effects such as the suppression of mast cell degranulation and the expression of pro-inflammatory cytokines . This results in the attenuation of allergic reactions mediated by mast cells .

Pharmacokinetics

It is known that the compound has a molecular weight of 16815 and a melting point of 147-150°C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of mast cell degranulation and the expression of pro-inflammatory cytokines . This leads to the attenuation of mast cell-mediated allergic reactions .

Action Environment

It is known that the compound forms explosive mixtures with air on intense heating , suggesting that its stability and efficacy could be affected by temperature and other environmental conditions.

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxybenzoic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled .

生化学分析

Biochemical Properties

3-Hydroxy-2-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme β-glucosidase, which hydrolyzes the glycosidic bond in glucosides, releasing glucose and the corresponding aglycone. This interaction is crucial for the metabolism of glycosides in plants and other organisms . Additionally, this compound has been shown to modulate the activity of certain proteins involved in inflammatory responses, such as the high-affinity IgE receptor (FcεRI) on the surface of mast cells .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been found to attenuate mast cell-mediated allergic reactions in mice by modulating the FcεRI signaling pathway . This compound inhibits the degranulation of mast cells, reducing the release of histamine and other pro-inflammatory cytokines such as TNF-α and IL-4. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by decreasing intracellular free calcium levels and suppressing the phosphorylation of key signaling proteins like Lyn, Syk, and Akt .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells, blocking the downstream signaling events that lead to allergic inflammation . This inhibition is achieved by preventing the phosphorylation of key signaling proteins and the nuclear translocation of nuclear factor-κB (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, with continued inhibition of mast cell degranulation and reduced expression of pro-inflammatory cytokines . These findings suggest that this compound maintains its biochemical activity over time, making it a valuable compound for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse anaphylaxis models, oral administration of this compound at doses of 2, 10, and 50 mg/kg has been shown to dose-dependently attenuate allergic reactions . Higher doses result in more significant reductions in histamine release, IgE production, and vasodilation. At very high doses, this compound may exhibit toxic or adverse effects, such as hypothermia and decreased locomotor activity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo phase II metabolism, including sulphation and glucuronidation, to form conjugated metabolites that are more water-soluble and easily excreted . Additionally, this compound can be metabolized by gut microbiota, leading to the formation of various metabolites that may have distinct biological activities . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other biomolecules . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting proteins and other biomolecules . The subcellular localization of this compound can influence its activity and function, as it may interact with different enzymes and proteins in distinct cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540687 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2169-28-0 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)